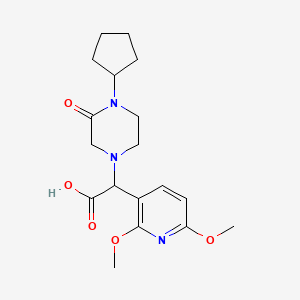

![molecular formula C20H25N3O2 B5558492 N-{2-[methyl(phenyl)amino]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5558492.png)

N-{2-[methyl(phenyl)amino]ethyl}-4-(4-morpholinyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves the preparation of compounds with variations in the N-4 substituent, including alkyl, phenoxyalkyl, (4-fluorobenzoyl)alkyl, and heteroarylmethyl groups. These modifications are aimed at enhancing specific activities, such as gastrokinetic activity in the case of certain benzamides (Kato et al., 1992). The synthesis process often involves multi-step reactions, including condensation and modification of various functional groups to achieve the desired chemical structure and biological activity.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is critical in determining their biological activity and chemical properties. For example, the crystal structure of certain benzamide derivatives has been analyzed to understand their inhibitory capacity against cancer cell lines, suggesting that structural features play a significant role in their biological efficacy (Lu et al., 2017).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions that influence their properties and potential applications. The presence of functional groups such as the morpholino moiety and substitutions on the benzamide ring affects their reactivity and interaction with biological targets. For instance, modifications in the N-4 substituent have shown to impact the gastrokinetic activity of these compounds (Kato et al., 1992).

Applications De Recherche Scientifique

Gastroprokinetic Activity Research

Research has explored the gastroprokinetic activity of compounds structurally related to N-{2-[methyl(phenyl)amino]ethyl}-4-(4-morpholinyl)benzamide. Studies have synthesized and evaluated derivatives for their effects on gastric emptying and serotonin-4 receptor binding, revealing that the amide bond and specific substitutions play crucial roles in gastroprokinetic potency. These insights contribute to the development of new therapeutic agents for gastrointestinal motility disorders (Kalo et al., 1995).

Antimicrobial and Antifungal Activities

Derivatives of N-{2-[methyl(phenyl)amino]ethyl}-4-(4-morpholinyl)benzamide have been synthesized and assessed for their antimicrobial and antifungal properties. These studies have led to the identification of compounds with significant activity against various microorganisms, showcasing the potential of these derivatives in developing new antimicrobial agents (Bektaş et al., 2010).

Antitumor Activity

Research on the structural analogs of N-{2-[methyl(phenyl)amino]ethyl}-4-(4-morpholinyl)benzamide has demonstrated their potential in cancer therapy. Studies have synthesized compounds and evaluated their efficacy in inhibiting cancer cell proliferation, with some showing significant activity against specific cancer cell lines. This research contributes to the ongoing search for more effective cancer treatments (Lu et al., 2017).

Electrospray Mass Spectrometry Applications

Compounds related to N-{2-[methyl(phenyl)amino]ethyl}-4-(4-morpholinyl)benzamide have been utilized in electrospray mass spectrometry studies to analyze the fragmentation of N-linked carbohydrates. This research aids in the development of novel analytical methods for detailed carbohydrate structure elucidation, which is crucial in various scientific fields, including biochemistry and glycobiology (Harvey, 2000).

Propriétés

IUPAC Name |

N-[2-(N-methylanilino)ethyl]-4-morpholin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-22(18-5-3-2-4-6-18)12-11-21-20(24)17-7-9-19(10-8-17)23-13-15-25-16-14-23/h2-10H,11-16H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEJYZFMYDCCNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCNC(=O)C1=CC=C(C=C1)N2CCOCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[methyl(phenyl)amino]ethyl}-4-(morpholin-4-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

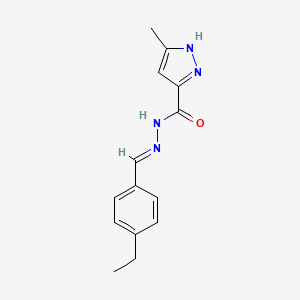

![(3S*,4R*)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5558415.png)

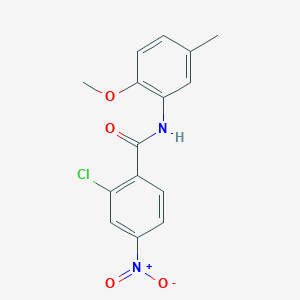

![3-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5558422.png)

![3-(2-methylphenyl)-1-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5558431.png)

![4-(2-methyl-1H-imidazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5558456.png)

![N-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5558457.png)

![(3S*,4S*)-4-(dimethylamino)-1-{[3-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}pyrrolidin-3-ol](/img/structure/B5558473.png)

![methyl {[2-nitro-4-(1-piperidinylcarbonyl)phenyl]thio}acetate](/img/structure/B5558476.png)

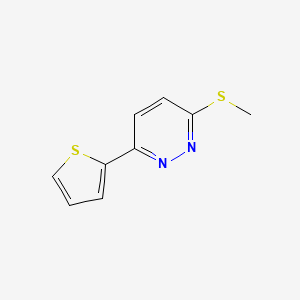

![2-(2-methylphenyl)-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5558478.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]benzamide](/img/structure/B5558486.png)

![N-ethyl-2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide](/img/structure/B5558496.png)